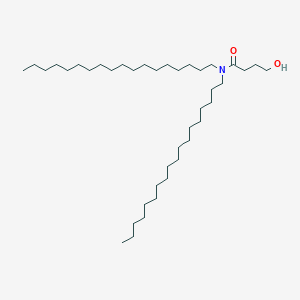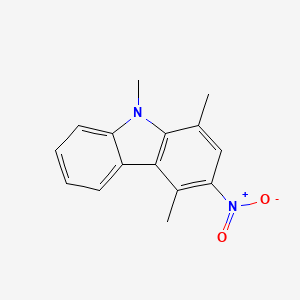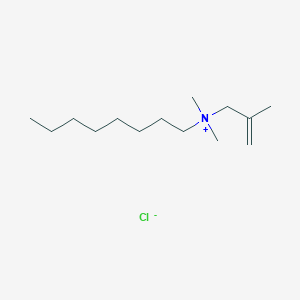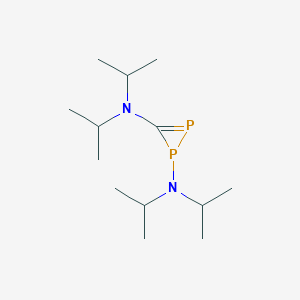
3,6-Dichloro-4-(tributylstannyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl-(3,6-dichloropyridazin-4-yl)stannane is an organotin compound that features a tin atom bonded to a 3,6-dichloropyridazin-4-yl group and three butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane can be synthesized through the reaction of 3,6-dichloropyridazine with tributyltin hydride. The reaction typically involves the use of a palladium catalyst under an inert atmosphere to facilitate the coupling of the pyridazine derivative with the tributyltin hydride .
Industrial Production Methods
While specific industrial production methods for tributyl-(3,6-dichloropyridazin-4-yl)stannane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: The compound is used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products Formed
The major products formed from reactions involving tributyl-(3,6-dichloropyridazin-4-yl)stannane depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is typically a new carbon-carbon bonded compound .
Aplicaciones Científicas De Investigación
Tributyl-(3,6-dichloropyridazin-4-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of tributyl-(3,6-dichloropyridazin-4-yl)stannane involves the formation of tin-centered radicals, which can participate in various organic reactions. The molecular targets and pathways depend on the specific reaction being carried out. For example, in radical reactions, the tin-centered radical can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,6-dichloropyridazin-4-yl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyl-(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Contains a different heterocyclic group.
Propiedades
Número CAS |
190060-74-3 |
|---|---|
Fórmula molecular |
C16H28Cl2N2Sn |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
tributyl-(3,6-dichloropyridazin-4-yl)stannane |
InChI |
InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-2-4(6)8-7-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Clave InChI |
AKRNDZJVRPAERE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)





